molecular formula C21H25N3O3S B3014485 2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 1260944-89-5

2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No. B3014485
CAS RN: 1260944-89-5
M. Wt: 399.51
InChI Key: YGIBCKXJKXUMHH-UHFFFAOYSA-N
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Description

The compound , 2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide, is a structurally complex molecule that may be related to thieno[3,2-d]pyrimidin derivatives. These derivatives have been studied for various biological activities, including their role as ligands for receptors and as inhibitors for enzymes involved in nucleotide synthesis. For instance, 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides have been investigated for their selectivity as Peripheral Benzodiazepine Receptor (PBR) ligands . Similarly, thieno[2,3-d]pyrimidine antifolates have been synthesized as dual inhibitors for thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are key enzymes in the folate pathway .

Synthesis Analysis

The synthesis of related thieno[2,3-d]pyrimidine derivatives typically involves the construction of the pyrimidine ring followed by various substitution reactions to introduce different functional groups. For example, the synthesis of dual TS and DHFR inhibitors involved the conversion of an intermediate 2-amino-6-methylthieno[2,3-d]pyrimidin-4(3H)-one to a 5-bromo-substituted compound, followed by an Ullmann reaction to introduce various substituents . This suggests that the synthesis of the compound would likely involve similar strategies, with careful selection of substituents to achieve the desired biological activity.

Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidin derivatives is characterized by a folded conformation around the methylene carbon atom, as observed in crystal structures of related compounds . This conformation is stabilized by intramolecular hydrogen bonding, which could influence the molecule's interaction with biological targets. The inclination of the pyrimidine ring to the phenyl ring is also a notable feature, as it can affect the overall shape and electronic distribution of the molecule, potentially impacting its binding affinity and selectivity .

Chemical Reactions Analysis

Thieno[3,2-d]pyrimidin derivatives can undergo various chemical reactions, depending on the functional groups present. For instance, reactions with phosgene have been used to synthesize novel pyrido[1,2-a]pyrimidinones, demonstrating the reactivity of the pyrimidine ring towards electrophilic reagents . The presence of acetamide groups in the structure also suggests potential for further functionalization or participation in hydrogen bonding, which could be exploited in the design of receptor ligands or enzyme inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-d]pyrimidin derivatives are influenced by their molecular structure and substituents. The intramolecular hydrogen bonding observed in crystal structures suggests that these compounds may have unique solubility and stability characteristics . Additionally, the presence of various substituents can modulate the lipophilicity and electronic properties of the molecule, which are critical factors in determining its pharmacokinetic profile and biological activity .

Scientific Research Applications

Radiosynthesis in Imaging

This chemical has been explored in the context of radiosynthesis for imaging purposes, particularly involving the translocator protein (18 kDa) with PET. A study by Dollé et al. (2008) demonstrated the use of a similar compound, [18F]PBR111, in positron emission tomography (PET), which could have implications for brain imaging and neurological research (Dollé et al., 2008).

Anticancer Applications

Al-Sanea et al. (2020) explored derivatives of this chemical class for potential anticancer applications. Their research identified compounds with significant cancer cell growth inhibition, highlighting its potential in cancer treatment and research (Al-Sanea et al., 2020).

Antimicrobial Agents

Hossan et al. (2012) synthesized a series of derivatives of this compound class as antimicrobial agents. Their findings suggest the potential of these compounds in combating bacterial and fungal infections (Hossan et al., 2012).

Analgesic and Antipyretic Agent Development

Reddy et al. (2014) worked on environmentally friendly syntheses of analogues to this chemical, aiming to develop potential analgesic and antipyretic compounds. This research contributes to the field of pain management and fever reduction (Reddy et al., 2014).

Enzyme Inhibition for Cancer Therapy

Gangjee et al. (2008) synthesized analogues as inhibitors of thymidylate synthase and dihydrofolate reductase, important enzymes in cancer cell proliferation. This research could be crucial in developing new cancer therapies (Gangjee et al., 2008).

Antitumor Activity

Hafez and El-Gazzar (2017) synthesized derivatives of this compound for evaluating their antitumor activity. Their results indicate significant potential in cancer treatment (Hafez & El-Gazzar, 2017).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,6-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine with N-(4-(propan-2-yl)phenyl)acetamide in the presence of a coupling agent. The resulting intermediate is then reacted with 2-methylpropylamine to yield the final product.", "Starting Materials": [ "2-amino-4,6-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine", "N-(4-(propan-2-yl)phenyl)acetamide", "Coupling agent (e.g. EDC, HATU)", "2-methylpropylamine" ], "Reaction": [ "Step 1: Dissolve 2-amino-4,6-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine and N-(4-(propan-2-yl)phenyl)acetamide in a suitable solvent (e.g. DMF, DMSO) and add a coupling agent (e.g. EDC, HATU). Stir the reaction mixture at room temperature for several hours.", "Step 2: Purify the resulting intermediate by column chromatography or recrystallization.", "Step 3: Dissolve the intermediate in a suitable solvent (e.g. ethanol, DMF) and add 2-methylpropylamine. Stir the reaction mixture at room temperature for several hours.", "Step 4: Purify the final product by column chromatography or recrystallization." ] }

CAS RN

1260944-89-5

Molecular Formula

C21H25N3O3S

Molecular Weight

399.51

IUPAC Name

2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C21H25N3O3S/c1-13(2)11-24-20(26)19-17(9-10-28-19)23(21(24)27)12-18(25)22-16-7-5-15(6-8-16)14(3)4/h5-10,13-14H,11-12H2,1-4H3,(H,22,25)

InChI Key

YGIBCKXJKXUMHH-UHFFFAOYSA-N

SMILES

CC(C)CN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=C(C=C3)C(C)C

solubility

not available

Origin of Product

United States

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